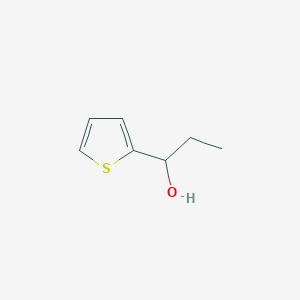

1-(Thiophen-2-yl)propan-1-ol

Descripción

Contextual Significance in Thiophene-Containing Chemical Entities

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, with their structural motifs appearing in a vast array of functional materials and biologically active compounds. nih.govresearchgate.net Sulfur-containing heterocycles are key intermediates in the synthesis of many chiral, biologically significant molecules. nih.gov For instance, they are integral to drugs used for treating asthma, glaucoma, and depression. nih.gov

Within this broad context, 1-(thiophen-2-yl)propan-1-ol and its amino-substituted analogs serve as critical intermediates for high-value pharmaceutical products. google.com The (S)-enantiomer of its derivative, 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a pivotal precursor in the industrial synthesis of Duloxetine (B1670986), a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for treating major depressive disorder and anxiety. google.comresearchgate.net The thiophene ring in these structures is not merely a placeholder but often plays a direct role in the molecule's interaction with biological targets. The development of efficient synthetic routes to enantiomerically pure thiophene-containing alcohols is therefore a significant focus of pharmaceutical research and process chemistry. nih.govresearchgate.net

Overview of Synthetic Utility and Research Foci for 1-(Thiophen-2-yl)propan-1-ol

The synthetic utility of 1-(thiophen-2-yl)propan-1-ol and its derivatives is centered on their role as chiral building blocks. Research efforts are largely concentrated on developing stereoselective methods to access specific enantiomers, which are crucial for pharmaceutical applications. nih.govumich.edu

Key research areas include:

Asymmetric Synthesis : A major focus is the enantioselective reduction of the corresponding ketone, 1-(thiophen-2-yl)propan-1-one, or its derivatives. nih.gov This is achieved through various methods:

Catalytic Asymmetric Hydrogenation : Transition metal complexes with chiral ligands, such as those based on ruthenium, are used to hydrogenate prochiral ketones to yield enantiomerically enriched alcohols. nih.govresearchgate.net

Enzymatic and Chemoenzymatic Methods : Enzymes, particularly reductases and lipases, offer high enantioselectivity under mild conditions. researchgate.net For example, carbonyl reductases from microorganisms like Rhodosporidium toruloides have been used for the enantiodetermining step in duloxetine synthesis. researchgate.net Lipases are employed for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing for the separation of the two forms.

Precursor Synthesis and Derivatization : The synthesis often starts from 2-acetylthiophene (B1664040). researchgate.netresearchgate.net A common route involves a Mannich reaction to introduce an aminomethyl group, yielding a β-amino ketone like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one. researchgate.netresearchgate.netgoogle.com This ketone is then subjected to asymmetric reduction to produce the desired chiral amino alcohol. researchgate.netresearchgate.net This precursor ketone is itself a versatile starting material for generating diverse molecular libraries through alkylation and ring-closure reactions. researchgate.net

Application in Total Synthesis : The enantiomerically pure alcohols are used in the total synthesis of pharmaceuticals. For example, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a penultimate precursor to (S)-duloxetine. umich.eduresearchgate.net The synthesis involves straightforward synthetic manipulations following the creation of the chiral alcohol center. umich.edu

Examples of Synthetic Methodologies

| Target Compound | Method | Key Reagents/Catalyst | Result |

|---|---|---|---|

| (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | Asymmetric Hydrogenation | Mn-PNN catalyst, H₂, Potassium carbonate | 97% yield, 74% ee chemicalbook.com |

| (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | Resolution of Racemate | (S)-Mandelic acid | Resolved as diastereomeric salt, 93% ee researchgate.net |

| (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol | Asymmetric Reduction (Enzymatic) | Alcohol dehydrogenase (ADH-T), NADPH | >90% yield, >99% ee |

| (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol | Chemoenzymatic Synthesis | Carbonyl reductase (from Rhodosporidium toruloides), Glucose dehydrogenase | Intermediate for (S)-duloxetine with >98.5% ee researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGBPBSUXLGTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Thiophen 2 Yl Propan 1 Ol and Its Stereoisomers

Regioselective Synthesis of 1-(Thiophen-2-yl)propan-1-ol

The regioselective synthesis of 1-(thiophen-2-yl)propan-1-ol primarily involves the controlled reduction of a carbonyl group at the C1 position of a propyl chain attached to the thiophene (B33073) ring. Key methodologies include the reduction of thiophene-based ketone precursors and nucleophilic addition to thiophene-2-carbaldehydes.

Carbonyl Reduction Strategies for Thiophene-Based Ketone Precursors

The reduction of 2-propionylthiophene (B81800) is a direct and common route to afford 1-(thiophen-2-yl)propan-1-ol. This transformation can be achieved through various reduction techniques, most notably using metal hydrides or through transfer hydrogenation.

Metal hydride reagents are powerful tools for the reduction of ketones to secondary alcohols. uop.edu.pksavemyexams.comsavemyexams.com Commonly employed reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). uop.edu.pksavemyexams.com

Sodium borohydride is a milder reducing agent and can be used in protic solvents like methanol (B129727) or ethanol. uop.edu.pksavemyexams.com For instance, the reduction of 2-propionylthiophene with NaBH₄ in methanol provides 1-(thiophen-2-yl)propan-1-ol in good yield. rsc.org The reaction proceeds via nucleophilic attack of the hydride ion (:H⁻) on the electrophilic carbonyl carbon. savemyexams.com

Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. uop.edu.pk While highly effective, its reactivity with a wide range of functional groups necessitates careful control of reaction conditions. uop.edu.pk

The choice between these reagents often depends on the presence of other functional groups in the molecule. NaBH₄ is generally preferred for its selectivity towards aldehydes and ketones, as it does not typically reduce esters, amides, or carboxylic acids. uop.edu.pk

Table 1: Comparison of Metal Hydride Reducing Agents for Ketone Reduction

| Reagent | Reactivity | Solvents | Compatibility |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild | Protic (e.g., MeOH, EtOH) | Selective for aldehydes/ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aprotic (e.g., Et₂O, THF) | Reduces most carbonyl compounds |

Transfer hydrogenation offers a milder and often more selective alternative to metal hydride reductions. wikipedia.org This method involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone, catalyzed by a transition metal complex. wikipedia.org Ruthenium and rhodium complexes are commonly used catalysts for this purpose. wikipedia.orgresearchgate.netresearchgate.net For example, ruthenium complexes have demonstrated high tolerance towards sulfur-containing compounds like 2-acetylthiophene (B1664040), efficiently hydrogenating them to the corresponding alcohol. researchgate.net The reaction is typically carried out under mild conditions and avoids the need for high-pressure hydrogen gas. wikipedia.org

Nucleophilic Addition to Thiophene-2-carbaldehydes and Related Ketones

An alternative regioselective route involves the nucleophilic addition of an organometallic reagent to thiophene-2-carbaldehyde (B41791) or a related ketone. The electron-withdrawing nature of the thiophene ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. smolecule.com

For the synthesis of 1-(thiophen-2-yl)propan-1-ol, this would involve the reaction of thiophene-2-carbaldehyde with an ethyl organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent) or ethyllithium. The initial addition product is an alkoxide, which is then protonated during workup to yield the desired secondary alcohol. This method allows for the direct construction of the carbon skeleton and the simultaneous introduction of the hydroxyl group at the desired position.

Enantioselective Synthesis of Chiral 1-(Thiophen-2-yl)propan-1-ol Derivatives

The development of enantioselective methods to produce specific stereoisomers of 1-(thiophen-2-yl)propan-1-ol is crucial, particularly for pharmaceutical applications where a single enantiomer often exhibits the desired therapeutic activity. ontosight.ai

Asymmetric Catalytic Hydrogenation of Prochiral Ketone Precursors

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. ethz.chwikipedia.org This technique utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the carbonyl group. ajchem-b.com

Ruthenium, rhodium, and iridium-based catalysts are widely employed for this purpose. ajchem-b.com For the synthesis of chiral derivatives of 1-(thiophen-2-yl)propan-1-ol, such as (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, a precursor ketone is hydrogenated in the presence of a chiral catalyst. researchgate.net For instance, a chemoenzymatic strategy using carbonyl reductases from Rhodosporidium toruloides has been successfully applied for the production of (S)-duloxetine, where a key step is the enantiodetermining reduction of a ketone precursor. researchgate.net Similarly, chiral ruthenium complexes have been shown to be effective in the asymmetric hydrogenation of β-amino ketones. researchgate.net

The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands, such as BINAP, have been developed and are often used in combination with rhodium or ruthenium. ethz.chtcichemicals.com The enantiomeric excess (ee) of the product is highly dependent on the substrate, catalyst, and reaction conditions.

Table 2: Examples of Asymmetric Hydrogenation for Chiral Alcohol Synthesis

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C₃₆H₂₈FeMnN₂O₃P⁽¹⁺⁾*Br⁽¹⁻⁾ / H₂ | (R)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol | Not specified | chemicalbook.com |

| 3-N-methylamino-1-(2-thienyl)-1-propanone | Saccharomyces cerevisiae CGMCC No. 2230 | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | >99.0% | researchgate.net |

| 2-acethylthiophene | E. coli harboring RtSCR9 and glucose dehydrogenase | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | >98.5% | researchgate.net |

Chemoenzymatic Synthetic Routes for Optically Active Thienyl Alcohols

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysis to create efficient pathways to target molecules. nih.govmdpi.com A common chemoenzymatic strategy for obtaining optically active alcohols is the enzymatic kinetic resolution (EKR) of a racemic alcohol produced by a non-selective chemical reduction. nih.govmdpi.com In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the alcohol, leaving the other unreacted. nih.gov

For the synthesis of optically active 1-(thiophen-2-yl)propan-1-ol derivatives, a racemic alcohol is first prepared by the chemical reduction of the corresponding ketone (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-one). nih.govscielo.br This racemic alcohol is then subjected to enzymatic resolution. Lipases such as Candida antarctica lipase B (CALB), or lipases from Burkholderia plantarii or Pseudomonas sp. are used to enantioselectively acylate the racemic mixture. nih.gov For example, the racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol can be acylated with succinic anhydride (B1165640) using lipase from Burkholderia plantarii, which furnishes the (R)-semiester and leaves the desired (S)-alcohol unreacted with high enantiomeric excess. nih.gov

| Enzyme | Racemic Substrate | Acylating Agent | Outcome | Enantiomeric Excess (ee) | Reference |

| Burkholderia plantarii Lipase | 3-Chloro-1-(thiophen-2-yl)propan-1-ol | Succinic anhydride | Unreacted (S)-alcohol | High | nih.gov |

| Candida antarctica Lipase B (CALB) | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Isopropenyl acetate (B1210297) | (S)-alcohol | >99% | |

| Burkholderia cepacia Lipase (BCL) | 1,2,3,4-Tetrahydroquinoline-propan-2-ols | Vinyl acetate | (S)-alcohols and (R)-acetates | Up to >99% | mdpi.com |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis using chiral auxiliaries is a classic and reliable strategy to control stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a subsequent reaction to occur with a specific stereochemical outcome. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

While direct examples for 1-(thiophen-2-yl)propan-1-ol are less commonly detailed in readily available literature compared to catalytic methods, the principle is widely applied in organic synthesis. For instance, Evans oxazolidinones are frequently used as chiral auxiliaries to direct stereoselective alkylation and aldol (B89426) reactions. researchgate.net In a related industrial process for a derivative, a chiral resolution step, which functions similarly to an auxiliary-mediated separation, is employed. Racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol is reacted with phthalic anhydride, and the resulting semiester is then treated with a chiral amine, (S)-α-methylbenzylamine. This forms a diastereomeric salt that selectively precipitates the salt containing the (S)-enantiomer of the alcohol with 98% ee. This diastereomeric salt formation and separation is a practical application of using a chiral molecule to resolve a racemic mixture.

Green Chemistry Approaches in 1-(Thiophen-2-yl)propan-1-ol Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

Solvent-Free or Reduced Solvent Methodologies

A key aspect of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. Methodologies such as solvent-free reactions and the use of benign solvents like water or ionic liquids are gaining prominence. beilstein-journals.orgthieme-connect.comdokumen.pub

Microwave-assisted organic synthesis (MAOS) can often be performed under solvent-free conditions, leading to shorter reaction times, higher yields, and cleaner reactions. clockss.orgresearchgate.net The synthesis of various heterocyclic compounds, including derivatives related to the thiophene family, has been achieved using solvent-free microwave irradiation. clockss.orgresearchgate.netmdpi.com For example, Michael additions to propenone derivatives have been successfully conducted without solvent under microwave conditions. researchgate.net Additionally, some reactions can be performed under catalyst- and solvent-free conditions simply by heating the reactants together. beilstein-journals.org The use of water as a solvent is highly desirable, and some reactions, like the Henry reaction, have been shown to be effectively promoted by tap water without the need for any other catalyst. thieme-connect.com

Sustainable Catalysis and Catalyst Reuse

Sustainable catalysis focuses on using catalysts that are efficient, selective, and, crucially, reusable. researchgate.net This minimizes waste and improves the economic and environmental viability of a process. Both heterogeneous chemical catalysts and immobilized biocatalysts are key to this approach.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), can be easily separated from the reaction products by filtration and reused. A bifunctional heterogeneous catalyst, consisting of a chiral ruthenium complex supported on a large-pore polymer (FDU-12), has been developed for the asymmetric synthesis of γ-secondary amino alcohols, demonstrating the potential for catalyst reuse in producing precursors for 1-(thiophen-2-yl)propan-1-ol derivatives. researchgate.net

Immobilization of enzymes onto solid supports is a widely used technique to enhance their stability and enable their recovery and reuse over multiple reaction cycles. rsc.org For instance, Candida pseudotropicalis has been immobilized in a membrane reactor for the biocatalytic reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one (B1588382), allowing for continuous operation and catalyst recycling. Similarly, co-immobilizing two dehydrogenases on a solid support has been shown to create a robust biocatalyst for the reduction of platform chemicals, which can be reused for more than 15 batch cycles. rsc.org

| Catalyst Type | Catalyst Example | Application | Reusability | Reference |

| Heterogeneous Chemical Catalyst | Chiral Ru/diamine on FDU-12 support | Asymmetric transfer hydrogenation | Demonstrated | researchgate.net |

| Immobilized Biocatalyst | Candida pseudotropicalis 104 | Bioreduction of 3-chloro-1-(thiophen-2-yl)propan-1-one | Continuous membrane reactor | |

| Co-immobilized Biocatalysts | ADH from E. coli and GDH from B. subtilis | Reduction of 5-hydroxymethylfurfural | >15 cycles | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 1 Thiophen 2 Yl Propan 1 Ol

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group is a key site for chemical modification, enabling the synthesis of various derivatives through etherification, esterification, and oxidation.

Derivatization to Ethers and Esters

The hydroxyl group of 1-(Thiophen-2-yl)propan-1-ol can be readily converted into ethers and esters under standard synthetic conditions. Etherification can be achieved through reactions with alkyl halides in the presence of a base. For instance, the formation of ether derivatives has been explored in the context of creating novel compounds with potential biological activity. nih.gov

Esterification is commonly performed using acyl chlorides or carboxylic anhydrides. For example, the reaction with acetic anhydride (B1165640) can yield 3-chloro-1-(thiophen-2-yl)propyl acetate (B1210297). scielo.br These derivatizations are crucial for modifying the polarity and steric properties of the molecule, which can be important for various applications.

Table 1: Examples of Ether and Ester Derivatization

| Derivative Type | Reagent | Product |

| Ester | Acetic Anhydride | 3-chloro-1-(thiophen-2-yl)propyl acetate scielo.br |

| Ether | Alkyl Halide | Alkoxy derivative |

Oxidation Reactions and Products

Oxidation of the secondary alcohol in 1-(Thiophen-2-yl)propan-1-ol leads to the formation of the corresponding ketone, 1-(Thiophen-2-yl)propan-1-one. This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or milder, more selective methods. The resulting ketone is a versatile intermediate for further synthetic manipulations. For example, it can undergo reductive amination to produce amine derivatives.

Table 2: Oxidation of 1-(Thiophen-2-yl)propan-1-ol

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO₄) | 1-(Thiophen-2-yl)propan-1-one |

| Chromium trioxide (CrO₃) | 1-(Thiophen-2-yl)propan-1-one |

Transformations Involving the Thiophene (B33073) Heterocycle

The thiophene ring in 1-(Thiophen-2-yl)propan-1-ol is susceptible to electrophilic attack and can also participate in ring-opening reactions under specific conditions.

Electrophilic Aromatic Substitutions on Thienyl Alcohols

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. chemenu.com The position of substitution is directed by the existing substituent, in this case, the 1-hydroxypropyl group. Generally, electrophilic substitution on 2-substituted thiophenes occurs preferentially at the 5-position due to electronic and steric factors. researchgate.netresearchgate.net Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can be performed on the thiophene ring. researchgate.netnih.govlibretexts.org For instance, bromination of a similar thiophene derivative, 2-bromothiophene, with propionyl chloride in the presence of aluminum chloride leads to acylation at the 5-position. chemicalbook.com

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Expected Major Product Position |

| Nitration | HNO₃/H₂SO₄ | 5-nitro-1-(thiophen-2-yl)propan-1-ol |

| Bromination | Br₂/FeBr₃ | 5-bromo-1-(thiophen-2-yl)propan-1-ol |

| Acylation | Acyl chloride/AlCl₃ | 5-acyl-1-(thiophen-2-yl)propan-1-ol |

Ring Opening and Rearrangement Pathways

While the thiophene ring is generally stable, it can undergo ring-opening or rearrangement reactions under certain harsh conditions or through specific synthetic routes. For example, some thiophene-containing compounds have been observed to undergo ring-opening when treated with strong bases or certain metal catalysts. thieme-connect.comthieme-connect.com In the context of related thiophene-containing chalcone (B49325) epoxides, ring-opening has been achieved using hydrazine (B178648) or concentrated sodium hydroxide, leading to the formation of hydroxypyrazolines or 2-hydroxypropionic acids, respectively. researchgate.net

Stereochemical Aspects of Reactions of 1-(Thiophen-2-yl)propan-1-ol

The carbon atom bearing the hydroxyl group in 1-(Thiophen-2-yl)propan-1-ol is a chiral center. Consequently, reactions involving this center can have significant stereochemical implications. The synthesis of enantiomerically pure forms of this alcohol and its derivatives is of considerable interest, particularly in the pharmaceutical industry. chem960.com

Asymmetric reduction of the precursor ketone, 1-(thiophen-2-yl)propan-1-one, is a common strategy to obtain enantiomerically enriched (S)- or (R)-1-(thiophen-2-yl)propan-1-ol. chemicalbook.comresearchgate.net Chiral catalysts, such as those based on transition metals with chiral ligands, are often employed for this purpose. researchgate.net For example, the use of a chiral spiroaminoborate ester as a catalyst for the borane (B79455) reduction of the ketone has been reported to be highly enantioselective. researchgate.net Enzymatic resolutions have also been successfully applied to separate the enantiomers of related amino alcohol derivatives. The stereochemistry of the alcohol can direct the stereochemical outcome of subsequent reactions, a principle that is fundamental in asymmetric synthesis. chem960.com

Elucidation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics for 1-(thiophen-2-yl)propan-1-ol and its derivatives is crucial for optimizing synthetic routes and understanding its chemical behavior. Investigations often focus on identifying reactive intermediates and analyzing transition states to build a comprehensive picture of the reaction pathways.

Identification of Key Intermediates

One of the most significant intermediates in the synthesis of related chiral amino alcohols is the racemic alcohol, rac-3-chloro-1-(thiophen-2-yl)propan-1-ol. This compound is typically formed through the chemical reduction of its corresponding ketone, 3-chloro-1-(thiophen-2-yl)propan-1-one (B1588382). mdpi.com This racemic alcohol serves as a crucial substrate for subsequent kinetic resolution steps, where enzymes are used to selectively acylate one enantiomer, allowing for the separation of the (S) and (R) forms. mdpi.com

In reactions involving the aminolysis of related ketonic Mannich bases, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, an elimination-addition mechanism has been proposed. researchgate.net This pathway proceeds through a key α,β-unsaturated ketone intermediate, specifically 1-(thiophen-2-yl)propenone. google.com This intermediate is formed by the elimination of the dimethylamino group and is subsequently attacked by a nucleophile in an addition step. researchgate.netgoogle.com

Furthermore, in the context of asymmetric synthesis, aldol (B89426) reaction products serve as pivotal intermediates. researchgate.net For instance, a direct catalytic asymmetric aldol reaction can produce a chiral aldol adduct, which is then reduced to yield the desired chiral alcohol. researchgate.net In biocatalytic reductions, the enzyme-substrate complex is a critical, albeit transient, intermediate. The alcohol dehydrogenase from Thermoanaerobacter, for example, forms a complex with the ketone substrate to facilitate the enantioselective reduction to (1S)-3-chloro-1-(thien-2-yl)propan-1-ol. google.com

The formation of 1-(thiophen-2-yl)propan-1-ol as a byproduct during the reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one suggests the involvement of other reactive intermediates. This side reaction can be controlled by carefully optimizing reaction conditions such as hydrogen pressure and reaction time.

Kinetic Isotope Effects and Transition State Analysis

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of transition states. researchgate.net The KIE compares the rate of a reaction when an atom is replaced by one of its isotopes (e.g., hydrogen with deuterium). A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step. researchgate.net

| kH/kD Value | Interpretation of Transition State (TS) |

|---|---|

| ~1 | H-atom is not involved in the rate-determining step, or the H-atom is transferred in a very early or very late TS where bonding is similar to the reactant or product. |

| 2-8 (Normal KIE) | H-atom transfer is part of the rate-determining step. The TS is relatively symmetric with significant bond breaking/forming. |

| > 8 (Large KIE) | Often indicates a highly symmetric, linear H-atom transfer and may suggest quantum mechanical tunneling. |

| < 1 (Inverse KIE) | Indicates a strengthening of the C-H bond in the transition state compared to the reactant, often seen when a new bond is formed to the hydrogen-bearing carbon. |

Kinetic studies on the aminolysis of thiophenyl 2-thiopheneacetates, which share the thiophene moiety, have shown normal kinetic isotope effects (kH/kD > 1.0) when deuterated benzylamine (B48309) nucleophiles are used. researchgate.net This finding supports a stepwise mechanism where the breakdown of a zwitterionic tetrahedral intermediate is the rate-determining step, involving a hydrogen-bonded four-center type transition state. researchgate.net

In superacid-mediated reactions of thiophene derivatives, a kinetic isotope effect study yielded a kH/kD ratio of 1.22. beilstein-journals.org This value is consistent with a β-secondary isotope effect for reactions that proceed through a carbenium ion intermediate, providing strong evidence for a cationic mechanism. beilstein-journals.org The photolysis of certain alcohol derivatives can exhibit strong KIEs, with values reaching up to 8.3, indicating that the cleavage of the C-H bond at the benzylic center is central to the photochemical reaction mechanism. nih.gov

A Hammett study, which investigates the effect of substituents on reaction rates, was conducted on an alcohol dehydrogenation reaction catalyzed by a Chromium(III) complex. dtu.dk This, combined with a measured kinetic isotope effect of kH/kD = 1.56, provides further insight into the electronic demands and mechanism of the catalytic cycle. dtu.dk

| Reaction Type | Catalyst/Conditions | kH/kD Value | Reference |

|---|---|---|---|

| Superacid-mediated arylation of thiophene | Superacid | 1.22 | beilstein-journals.org |

| Aminolysis of Thiophenyl 2-Thiopheneacetates | Benzylamines in Acetonitrile | > 1.0 | researchgate.net |

| Alcohol Dehydrogenation | Cr(III) Catalyst | 1.56 | dtu.dk |

| Photolysis of o-nitrobenzyl alcohol derivatives | UV light | up to 8.3 | nih.gov |

These mechanistic studies, combining the identification of key intermediates with kinetic data like KIEs, are essential for constructing a detailed understanding of the reactivity of 1-(thiophen-2-yl)propan-1-ol and for the rational design of efficient synthetic processes.

Structural Modifications and Analogues of 1 Thiophen 2 Yl Propan 1 Ol

Synthesis of Aminoalcohol Derivatives Based on the 1-(Thiophen-2-yl)propan-1-ol Scaffold

A significant area of research has focused on the introduction of amino groups into the 1-(thiophen-2-yl)propan-1-ol structure, resulting in the synthesis of various aminoalcohol derivatives. These efforts have been particularly notable in the context of preparing key intermediates for pharmacologically important molecules.

Regio- and Stereoselective Amination Strategies

The precise placement and stereochemical control of the amino group are critical in determining the biological activity of the resulting compounds. A key precursor for many of these syntheses is 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene (B1664040). chem-soc.siresearchgate.net This intermediate allows for the introduction of a nitrogen-containing functional group at the 3-position of the propanone chain.

One of the prominent strategies involves the asymmetric reduction of the ketone functionality to an alcohol, which can be achieved with high enantioselectivity using various catalytic systems. For instance, transition metal-catalyzed asymmetric hydrogenation has been a successful approach for producing chiral γ-secondary-amino alcohols with high yields and enantioselectivities. researchgate.net Chemoenzymatic methods have also been employed, utilizing enzymes like carbonyl reductases to achieve the desired stereochemistry. researchgate.net For example, the use of a dehydrogenase from Lactobacillus brevis has been shown to effectively reduce 3-halo-1-(thien-2-yl)propan-1-one to the corresponding (S)-alcohol, which can then be converted to the desired aminoalcohol. google.com Furthermore, lipase-catalyzed kinetic resolutions of racemic alcohols or their acetates have been utilized to separate enantiomers, providing access to enantiomerically pure γ-azidoalcohols that serve as precursors to chiral aminoalcohols. researchgate.netnih.gov

The resolution of racemic mixtures through the formation of diastereomeric salts is another established method. For example, (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol can be resolved using (S)-mandelic acid to yield the (S)-enantiomer with high enantiomeric excess. researchgate.net Similarly, optically active mandelic acid or its derivatives have been used as resolving agents for (RS)-3-(methylamino)-1-(2-thienyl)propan-1-ol. google.com

Exploration of Diverse Amine Functionalities (e.g., Methylamino, Dimethylamino, Morpholino)

The versatility of the 1-(thiophen-2-yl)propan-1-ol scaffold is further demonstrated by the successful incorporation of a wide range of amine functionalities. The dimethylamino group in 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride can be readily exchanged with various aliphatic secondary and aromatic primary and secondary amines. chem-soc.siresearchgate.net This "amine exchange" or "transamination" reaction provides a convenient route to a library of structurally diverse Mannich bases. chem-soc.siresearchgate.net

Specific examples of incorporated amine functionalities include:

Methylamino: The synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl)Propan-1-ol is a key step in the production of certain antidepressant drugs. researchgate.net This can be achieved through N-demethylation of the corresponding dimethylamino compound. researchgate.net

Dimethylamino: The (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol that serves as a crucial intermediate in asymmetric synthesis. chem960.com

Morpholino, Pyrrolidino, and Piperazino: These cyclic secondary amines have been successfully introduced through amine exchange reactions with 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. chem-soc.siresearchgate.net

The exploration of these diverse amine functionalities has been instrumental in generating libraries of compounds for screening and developing molecules with tailored properties. chem-soc.si

Halogenated Propanol (B110389) Analogues of the Thiophene (B33073) Series

The introduction of halogen atoms into the 1-(thiophen-2-yl)propan-1-ol structure represents another avenue for structural modification, leading to the formation of halogenated propanol analogues.

Synthetic Pathways and Interconversion Chemistry

A common strategy for synthesizing halogenated propanol analogues involves the electrophilic cyclization of appropriate precursors. For instance, 3-halo substituted benzo[b]thiophenes can be synthesized from 2-alkynyl thioanisoles using an environmentally friendly methodology that employs sodium halides as the source of electrophilic halogens in the presence of copper(II) sulfate (B86663) in ethanol. mdpi.com This method has been successfully applied to produce 3-chloro and 3-bromo benzo[b]thiophene derivatives. mdpi.com

In a more direct approach to halogenated propanols, 3-chloro-1-(thiophen-2-yl)propan-1-one (B1588382) can be reduced to the corresponding racemic alcohol, rac-3-chloro-1-(thiophen-2-yl)propan-1-ol. nih.gov This racemic mixture can then be resolved enzymatically to obtain the desired enantiomer. nih.gov The synthesis of 3-halo-(thien-2-yl)-1-propanone can also be achieved through the acylation of thiophene, followed by reaction with a halogen source. google.com The resulting halopropanone can then be reduced to the corresponding halopropanol. google.com

Other Chemically Modified Derivatives

Beyond the introduction of amino and halogen functionalities, other chemical modifications have been explored to further diversify the derivatives of 1-(thiophen-2-yl)propan-1-ol.

Chain Elongation and Branched Derivatives

The modification of the propanol side chain, including its elongation and the introduction of branching, has been a subject of investigation. While direct examples of chain elongation specifically on the 1-(thiophen-2-yl)propan-1-ol core are not extensively detailed in the provided context, the principles of organic synthesis allow for such modifications. For instance, starting from 2-acetylthiophene, Grignard reactions with longer alkyl magnesium halides could be employed to generate longer alcohol chains.

The concept of introducing branched alkyl chains has been explored in the broader context of thiophene-containing molecules, particularly in the development of organic semiconductors. researchgate.net Although not directly focused on 1-(thiophen-2-yl)propan-1-ol, these studies demonstrate the feasibility and importance of tuning alkyl side chains to influence molecular packing and properties. researchgate.net The synthesis of such derivatives would likely involve multi-step sequences starting from appropriately substituted thiophene precursors.

Heterocyclic Analogues beyond Thiophene (e.g., furanyl, naphthyl derivatives)

The core structure of 1-(thiophen-2-yl)propan-1-ol can be modified by replacing the thiophene ring with other heterocyclic or aromatic systems, leading to a diverse range of analogues with potentially altered physicochemical properties and biological activities. Notable examples include furan (B31954) and naphthalene (B1677914) derivatives.

Furanyl Analogues: The substitution of the sulfur atom in the thiophene ring with an oxygen atom yields furan-based analogues. Furan derivatives are a significant class of heterocyclic compounds recognized for a wide array of biological properties. researchgate.netmdpi.comscispace.com The furan ring system is a fundamental component of many compounds with cardiovascular activities. researchgate.netscispace.com For instance, (S)-1-(furan-2-yl)propan-1-ol is a chiral heterocyclic alcohol that serves as a precursor in the production of pyranones, which are used in synthesizing sugar analogues, antibiotics, and other therapeutic agents. nih.gov The synthesis of such furan derivatives can be achieved through various methods, including the asymmetric bioreduction of the corresponding ketone, 1-(furan-2-yl)propan-1-one, using biocatalysts like Lactobacillus paracasei. nih.gov This biocatalytic approach offers an environmentally friendly route to enantiomerically pure furan analogues. nih.gov

The modification of the furan ring itself, such as the introduction of substituents, can significantly influence the compound's activity. researchgate.netscispace.com Research has shown that even slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. researchgate.netscispace.com For example, various furan derivatives have been synthesized and evaluated for their cytotoxic activities, with some exhibiting potent effects against cancer cell lines. nih.gov

Naphthyl Analogues: Replacing the thiophene ring with a naphthalene moiety introduces a larger, more lipophilic aromatic system. Naphthalene derivatives are known to possess a range of biological activities, including antimicrobial and anticancer properties. derpharmachemica.comnih.gov The synthesis of naphthalene-based propanol derivatives has been explored, leading to compounds with potential therapeutic applications. derpharmachemica.com For instance, 1-(naphthalen-1-yl)-3-(4-substituted piperazin-1-yl)propan-2-ols have been synthesized and screened for their antibacterial activity. derpharmachemica.com The synthesis of these analogues often involves a multi-step process starting from naphthalene-containing precursors. derpharmachemica.com The increased size and hydrophobicity of the naphthalene ring compared to thiophene can significantly impact the molecule's interaction with biological targets.

Structure-Reactivity and Structure-Function Correlations in 1-(Thiophen-2-yl)propan-1-ol Analogues

The biological activity and chemical reactivity of 1-(thiophen-2-yl)propan-1-ol and its analogues are intrinsically linked to their molecular structure. Understanding these structure-activity relationships (SAR) and structure-reactivity relationships is crucial for the rational design of new compounds with desired properties.

Key structural features that influence the activity and reactivity of these compounds include:

The nature of the heterocyclic or aromatic ring: As discussed, replacing the thiophene ring with furan or naphthalene significantly alters the electronic and steric properties of the molecule, thereby affecting its biological profile. researchgate.netderpharmachemica.com Thiophene-containing chalcone (B49325) analogues have served as precursors for the synthesis of pyrazoles with potential biological activities. researchgate.net The reactivity of the thiophene ring in these precursors is a key factor in the subsequent cyclization reactions. researchgate.net

Substituents on the ring: The presence, position, and nature of substituents on the aromatic or heterocyclic ring can dramatically modulate activity. For example, in a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, the substitution pattern on both the benzo[b]thiophene ring and the arylpiperazine moiety was found to influence their affinity for serotonin (B10506) receptors. mdpi.com

The propanol side chain: Modifications to the 1-propanol (B7761284) side chain, such as changes in stereochemistry or the introduction of different functional groups, are critical. The hydroxyl group, for instance, can play a significant role in receptor binding. mdpi.com The reduction of the corresponding ketone to a hydroxyl group has been shown to influence the biological activity in some series of compounds. mdpi.com Furthermore, the stereochemistry at the carbinol center is often crucial for biological activity, as seen in the case of duloxetine (B1670986), where the (S)-enantiomer is significantly more potent than the (R)-enantiomer. researchgate.net The resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol is a critical step in the synthesis of this drug. researchgate.net

Systematic studies involving the synthesis and biological evaluation of a wide range of analogues are essential to delineate these complex relationships. For example, studies on 1-aryl-3-substituted propanol derivatives have provided insights into the structural requirements for antimalarial activity. mdpi.comsemanticscholar.org These studies have shown that variations in the aryl group and the substituent on the propanol chain can lead to significant differences in potency. mdpi.comsemanticscholar.org

Advanced Analytical and Spectroscopic Methodologies for Research on 1 Thiophen 2 Yl Propan 1 Ol Systems

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are paramount for assessing the purity and determining the enantiomeric composition of 1-(Thiophen-2-yl)propan-1-ol and its analogs.

Chiral High-Performance Liquid Chromatography (HPLC) Development

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers of 1-(Thiophen-2-yl)propan-1-ol. The development of a robust chiral HPLC method is critical for determining the enantiomeric excess (ee) of a sample, which is a crucial parameter in asymmetric synthesis and pharmaceutical applications. The selection of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. science.govmdpi.comhplc.eumediresonline.org

Method development often involves screening various CSPs and mobile phase compositions to achieve optimal separation. mdpi.com For instance, a mixture of n-hexane and an alcohol like 2-propanol is a common mobile phase for normal-phase chiral HPLC. mdpi.comhplc.eu The resolution of enantiomers can be influenced by the specific alcohol used and its proportion in the mobile phase. In some cases, ternary mobile phase systems, such as n-hexane-methanol-dichloromethane, have been shown to provide superior separation. mdpi.com The temperature of the column can also be optimized to improve resolution and analysis time. mdpi.com

The determination of enantiomeric excess is typically achieved by integrating the peak areas of the two enantiomers in the chromatogram. nih.gov For accurate quantification, it is essential to validate the HPLC method according to established guidelines, which includes assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). science.gov

A study on the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate for duloxetine (B1670986), utilized (S)-mandelic acid as a resolving agent. The resulting diastereomeric salt was crystallized to yield pure (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol with an enantiomeric excess greater than 99.9%. researchgate.net Another method describes the use of chiral chromatography to distinguish between the two enantiomers of (1S)-3-chloro-1-(thien-2-yl)propan-1-ol. google.com

Table 1: Examples of Chiral HPLC Method Parameters

| Parameter | Example 1 | Example 2 |

| Chiral Stationary Phase | Chiralpak IB-3 (Cellulose-based) mdpi.com | Chiralcel OD-H (Cellulose-based) mediresonline.org |

| Mobile Phase | n-hexane-methanol-dichloromethane (90:5:5 v/v/v) mdpi.com | n-hexane/2-propanol (80:20 v/v) mediresonline.org |

| Flow Rate | 5.5 mL/min mdpi.com | 4 mL/min mediresonline.org |

| Detection | UV at 360 nm mdpi.com | UV at 260 nm mediresonline.org |

| Column Temperature | 15 °C mdpi.com | 25 °C mediresonline.org |

Gas Chromatography Applications for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. oiv.intnotulaebotanicae.ro While 1-(Thiophen-2-yl)propan-1-ol itself may not be sufficiently volatile for direct GC analysis without derivatization, its volatile derivatives can be readily analyzed. Derivatization is a common strategy to increase the volatility and thermal stability of analytes, making them amenable to GC analysis. For alcohols like 1-(Thiophen-2-yl)propan-1-ol, common derivatization reactions include silylation, acylation, or etherification.

GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is frequently used for purity assessment and quantification of volatile derivatives. GC-MS is particularly valuable as it provides both chromatographic separation and mass spectral data, aiding in the identification of unknown impurities or byproducts. researchgate.net The retention times of the derivatives can be used for identification, and the peak areas can be used for quantification, often with the use of an internal standard for improved accuracy. notulaebotanicae.ro

For the analysis of enantiomers, chiral capillary GC columns can be employed. These columns have a chiral stationary phase that allows for the separation of enantiomeric derivatives. This approach is particularly useful for determining the enantiomeric excess of volatile chiral alcohols and their derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including novel derivatives of 1-(Thiophen-2-yl)propan-1-ol. ethernet.edu.etscribd.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the determination of the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a 1-(Thiophen-2-yl)propan-1-ol derivative, characteristic signals for the thiophene (B33073) ring protons typically appear in the aromatic region (around δ 6.8–7.4 ppm). The protons of the propanol (B110389) side chain will have distinct chemical shifts and coupling patterns that reveal their connectivity. For example, the proton on the carbon bearing the hydroxyl group (the carbinol proton) will appear as a multiplet, and its coupling to adjacent protons provides valuable structural information.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the thiophene ring and the propanol side chain are indicative of their electronic environment. For instance, the carbon atom attached to the hydroxyl group will have a characteristic chemical shift in the range of δ 60-80 ppm.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the complete structure of novel derivatives.

COSY experiments establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments of the molecule.

Dynamic NMR techniques can be used to study conformational changes or other dynamic processes in the molecule. Furthermore, solid-state NMR can provide structural information for amorphous or poorly crystalline derivatives. acs.orgrsc.org

Mass Spectrometry for Reaction Progress Monitoring and Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for monitoring the progress of reactions involving 1-(Thiophen-2-yl)propan-1-ol and for analyzing complex mixtures.

During a chemical reaction, small aliquots of the reaction mixture can be periodically withdrawn and analyzed by MS. This allows for the detection of the starting materials, intermediates, products, and any byproducts. By tracking the relative intensities of the corresponding ions over time, the progress of the reaction can be effectively monitored. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analytes directly from the liquid phase.

When analyzing complex mixtures, such as the crude product of a reaction or an environmental sample, MS coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS) is extremely powerful. The chromatographic step separates the components of the mixture, and the mass spectrometer provides mass information for each component, facilitating their identification. researchgate.net High-resolution mass spectrometry (HRMS) is particularly useful as it provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.

For instance, in the synthesis of derivatives of 1-(Thiophen-2-yl)propan-1-ol, LC-MS can be used to identify the desired product and any impurities, guiding the purification process. The fragmentation pattern of the molecular ion in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Definitive Stereochemical Assignments

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral molecules like 1-(Thiophen-2-yl)propan-1-ol and its derivatives. iucr.org This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal.

To perform an X-ray crystallographic analysis, a high-quality single crystal of the compound of interest is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

The data from X-ray crystallography provides precise information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of each stereocenter, provided that anomalous dispersion effects are properly measured and analyzed. This is often crucial for pharmaceutical compounds where only one enantiomer possesses the desired therapeutic activity.

For example, the absolute configuration of (-)-3-(methylamino)-1-(2-thienyl)propan-1-ol was determined to be (S) by X-ray crystallography. researchgate.net This technique has also been used to confirm the structures of various thiophene-containing compounds and their intermolecular interactions in the crystal lattice. nih.gov

Theoretical and Computational Chemistry Studies of 1 Thiophen 2 Yl Propan 1 Ol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and conformational preferences of thiophene-containing propanol (B110389) derivatives. A notable example is the study of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (DMATP), a closely related derivative of the title compound.

In a comprehensive study, the geometry of the DMATP molecule was optimized using the DFT/B3LYP method with a 6-311G(d,p) basis set. researchgate.net The calculations revealed that the thiophene (B33073) ring and the attached side chain are nearly planar, with a dihedral angle of 11.2(3)° between them. researchgate.net The propanol backbone adopts a staggered conformation, which is an energetically favorable arrangement. researchgate.net These computational findings were found to be in good agreement with experimental results obtained from single-crystal X-ray diffraction. researchgate.net

The conformational analysis of these molecules is critical as the spatial arrangement of the thiophene ring, the hydroxyl group, and the alkyl chain dictates their reactivity and interactions with other molecules. The stability of different conformers can be evaluated by calculating their relative energies, providing a theoretical basis for understanding which structures are most likely to be present under given conditions.

Table 1: Selected Optimized Geometric Parameters of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (DMATP) from DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Dihedral Angle (Thiophene-Side Chain) | 11.2(3) |

| C-O (hydroxyl) Bond Length | Data not available in search results |

| C-S (thiophene) Bond Length | Data not available in search results |

| O-C-C Bond Angle | Data not available in search results |

Computational Exploration of Reaction Mechanisms

While detailed computational studies on the reaction mechanisms specifically for 1-(thiophen-2-yl)propan-1-ol are not extensively available in the reviewed literature, the general methodologies for such explorations are well-established in computational chemistry. numberanalytics.com These studies are vital for understanding how the compound participates in chemical transformations.

Transition State Characterization

The characterization of transition states is a cornerstone of understanding reaction mechanisms. numberanalytics.com For reactions involving 1-(thiophen-2-yl)propan-1-ol, such as oxidation of the alcohol to a ketone or substitution reactions, computational methods like DFT can be used to locate the transition state geometry. This involves finding a first-order saddle point on the potential energy surface, which represents the highest energy barrier along the reaction coordinate.

For instance, in the oxidation of a secondary alcohol, the transition state would involve the interaction of the alcohol with the oxidizing agent, with the breaking of a C-H bond and the formation of a C=O double bond. The vibrational frequency analysis of the optimized transition state structure is crucial, as a single imaginary frequency confirms that the structure is indeed a true transition state.

Energetic Landscape Mapping

Mapping the energetic landscape of a reaction provides a comprehensive view of the reaction pathway, including reactants, intermediates, transition states, and products. This is achieved by calculating the energies of all stationary points along the reaction coordinate. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

For a multi-step reaction, the energetic landscape can reveal the rate-determining step, which is the step with the highest activation energy. Computational studies on related thiophene derivatives have shown that the nature of substituents on the thiophene ring can significantly influence the energetic barriers of reactions. beilstein-journals.org

Prediction of Spectroscopic Properties for Research Validation

Computational chemistry plays a crucial role in the validation of experimental spectroscopic data. By predicting spectra from first principles, researchers can confirm the identity and structure of a synthesized compound.

For the derivative 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (DMATP), theoretical vibrational wavenumbers were calculated using DFT and showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The assignment of specific vibrational modes to the observed spectral bands was facilitated by Potential Energy Distribution (PED) analysis. researchgate.net

Furthermore, other spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis electronic transitions can also be predicted. For instance, a DFT study on a thiophene-containing propenone derivative successfully calculated its UV-Vis spectrum, which is crucial for understanding its electronic structure and photophysical properties. nih.gov

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for DMATP

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| O-H Stretch | Data not available in search results | Data not available in search results |

| C-H (thiophene) Stretch | Data not available in search results | Data not available in search results |

| C=C (thiophene) Stretch | Data not available in search results | Data not available in search results |

Molecular Modeling of Interactions with Catalytic Systems

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions of molecules like 1-(thiophen-2-yl)propan-1-ol with catalytic systems. These studies are particularly relevant for understanding enantioselective synthesis and the mechanism of action of catalysts.

In the context of producing enantiomerically pure forms of thiophene propanol derivatives, which are valuable pharmaceutical intermediates, understanding the interaction with enzymes or chiral catalysts is key. Molecular docking can predict the binding mode and affinity of the substrate within the active site of a catalyst. For example, docking studies have been used to understand the interactions of thiophene derivatives with biological targets. researchgate.net

Molecular dynamics simulations can provide further insights into the dynamic behavior of the substrate-catalyst complex over time. iyte.edu.tr These simulations can reveal how the solvent and the flexibility of the catalyst influence the reaction pathway and selectivity. While specific MD simulations for 1-(thiophen-2-yl)propan-1-ol with a catalyst were not found, the methodology is widely applied in catalysis research. acs.org For instance, DFT calculations have been used to study propane (B168953) dehydrogenation on a Pt catalyst, highlighting the influence of catalyst structure on reaction barriers. rsc.org

Industrial Process Development and Optimization for 1 Thiophen 2 Yl Propan 1 Ol Production

Scalable Synthesis Routes for Commercial Applications

The commercial viability of 1-(Thiophen-2-yl)propan-1-ol production hinges on the development of scalable and efficient synthesis routes. A predominant method involves the reduction of a ketone precursor. One common starting material is 2-acetylthiophene (B1664040), which undergoes a series of reactions to yield the desired alcohol. researchgate.net

A widely employed strategy is the reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one (B1588382). mdpi.com This reduction is often accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol can then be used in subsequent steps.

For the synthesis of specific enantiomers, which are often required for pharmaceutical applications, chiral resolution or asymmetric synthesis techniques are integrated into the process. One patented industrial-scale process involves the acylation of racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol followed by chiral resolution using a resolving agent like (S)-α-methylbenzylamine to precipitate the desired enantiomer. Another approach utilizes enzymatic resolution with lipases, such as CAL B, to achieve high enantioselectivity. mdpi.com

Furthermore, processes have been developed that start from 2-acetylthiophene and proceed through a Mannich reaction to form 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. researchgate.netgoogle.com This intermediate is then reduced to the corresponding alcohol. google.com The choice of the specific route often depends on factors like cost of raw materials, desired enantiopurity, and scalability of the individual steps.

Impurity Profiling and Control Strategies in Process Chemistry

Ensuring the purity of 1-(Thiophen-2-yl)propan-1-ol is paramount, especially when it serves as an intermediate for active pharmaceutical ingredients (APIs). A thorough understanding of the impurity profile is crucial for developing effective control strategies. grace.comregistech.comiajps.com

Common Impurities: Impurities can arise from various sources, including starting materials, by-products of the reaction, and degradation products. googleapis.com A key impurity that can be carried over from the starting material is the isomeric 3-acetylthiophene (B72516) if 2-acetylthiophene is used. googleapis.com During the reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one, over-reduction can lead to the formation of 1-(thiophen-2-yl)propan-1-ol as a byproduct.

Other potential process-related impurities include unreacted starting materials and intermediates. googleapis.com In the synthesis of related compounds like duloxetine (B1670986), for which 1-(thiophen-2-yl)propan-1-ol is a precursor, various isomers and related substances have been identified and characterized, highlighting the need for stringent impurity control at each synthetic step. researchgate.netderpharmachemica.com

Control Strategies: A multi-faceted approach is necessary for effective impurity control. grace.comiajps.com

Starting Material Qualification: Rigorous testing and qualification of starting materials, such as 2-acetylthiophene, are essential to minimize the introduction of impurities from the outset. iajps.com

Process Optimization: Careful control of reaction parameters like temperature, pressure, and reaction time can significantly reduce the formation of by-products. For instance, in catalytic hydrogenations, controlling hydrogen pressure and reaction time can mitigate over-reduction.

Purification Techniques: Purification of intermediates and the final product is a critical step. Techniques such as crystallization, fractional distillation, and chromatography are employed to remove impurities. google.com For example, the purification of the mandelate (B1228975) salt of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol is used to eliminate the undesired R-isomer. google.comgoogleapis.com

Analytical Monitoring: In-process monitoring using techniques like High-Performance Liquid Chromatography (HPLC) allows for the tracking of impurity levels throughout the manufacturing process, enabling timely intervention if necessary. grace.comregistech.com

| Impurity Name | Source | Control Strategy |

|---|---|---|

| 3-Acetylthiophene | Isomeric impurity in 2-acetylthiophene starting material. googleapis.com | Qualification and testing of starting materials. |

| 1-(Thiophen-2-yl)propan-1-ol | Over-reduction byproduct during the synthesis. | Optimization of reaction conditions (e.g., controlled hydrogen pressure and reaction time). |

| (R)-isomer | Unwanted enantiomer in chiral synthesis. googleapis.com | Chiral resolution and purification of diastereomeric salts. google.comgoogleapis.com |

Development of Sustainable and Economical Catalytic Systems

The development of sustainable and cost-effective catalytic systems is a key focus in the modernization of 1-(Thiophen-2-yl)propan-1-ol production. The goal is to move away from stoichiometric reagents towards more efficient and environmentally friendly catalytic processes. researchgate.net

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols. Enzymes, such as alcohol dehydrogenases (ADHs) and lipases, offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. acs.orgscispace.com For instance, carbonyl reductases have been successfully employed for the enantioselective reduction of ketone precursors to afford the desired (S)-enantiomer of related amino alcohols with high efficiency. researchgate.net Lipases from sources like Burkholderia plantarii or Pseudomonas sp. have been used for the kinetic resolution of racemic alcohols in the synthesis of duloxetine intermediates. mdpi.com The use of whole-cell biocatalysts can also simplify the process and reduce costs associated with enzyme purification. scispace.com

Homogeneous and heterogeneous transition metal catalysts are also being explored. Chiral ruthenium/diamine dual species supported on materials like FDU-12 have shown promise for the asymmetric hydrogenation of β-secondary-amino ketones to produce chiral γ-secondary amino alcohols. researchgate.net Rhodium complexes with chiral phosphine (B1218219) ligands have also been developed for this purpose. researchgate.net The advantage of heterogeneous catalysts lies in their ease of separation and potential for recycling, which contributes to a more sustainable process. researchgate.net

Ionic liquids are being investigated as alternative reaction media and even as catalysts themselves (task-specific ionic liquids). dokumen.pub Their unique properties, such as low vapor pressure and high thermal stability, can lead to improved reaction performance and easier product separation. dokumen.pub

| Catalyst Type | Example | Advantages |

|---|---|---|

| Biocatalysts (Enzymes) | Alcohol dehydrogenases (ADHs), Lipases (e.g., from Burkholderia plantarii), Carbonyl reductases. researchgate.netmdpi.com | High stereoselectivity, mild reaction conditions, reduced waste. acs.org |

| Heterogeneous Catalysts | Chiral ruthenium/diamine on FDU-12 support, Pt/SOD modified with thiophene (B33073). researchgate.netacs.org | Ease of separation and recyclability, improved selectivity. researchgate.netacs.org |

| Homogeneous Catalysts | P-chiral rhodium-bisphosphine complexes. researchgate.net | High activity and enantioselectivity. researchgate.net |

Waste Management and Green Engineering Principles in Production

The production of 1-(Thiophen-2-yl)propan-1-ol, like any chemical manufacturing process, generates waste that must be managed responsibly. Applying the principles of green engineering can significantly reduce the environmental impact of the production process. researchgate.netresearchgate.net

A key strategy is to minimize waste at its source by designing more efficient and atom-economical synthetic routes. researchgate.net The use of catalytic processes, particularly those that are highly selective, reduces the formation of by-products and the need for extensive purification steps, which in turn minimizes solvent and energy consumption. acs.org

Solvent selection plays a crucial role in the greenness of a process. Replacing hazardous solvents with more environmentally benign alternatives, such as water or recyclable ionic liquids, is a primary goal. dokumen.pubdokumen.pub Where organic solvents are necessary, recovery and recycling systems are implemented to reduce emissions and waste. environmentclearance.nic.in For example, solvents like acetone (B3395972) and isopropyl alcohol are often recovered and reused in the process. environmentclearance.nic.in

Waste streams from the process, such as aqueous layers and distillation residues, must be treated to remove hazardous components before disposal. environmentclearance.nic.in This may involve neutralization, extraction, or other treatment methods to comply with environmental regulations. Dust generated during the handling of solid materials is often collected using systems like cyclone separators and bag filters, and the recovered material can be recycled back into the process. environmentclearance.nic.in

Adherence to green chemistry and engineering principles, such as maximizing atom economy, using safer chemicals, and designing for energy efficiency, provides a framework for developing a truly sustainable and environmentally responsible manufacturing process for 1-(Thiophen-2-yl)propan-1-ol. researchgate.net

Q & A

Q. Advanced Research Focus

- LogP Prediction : Tools like ChemAxon or ACD/Labs estimate logP ≈ 1.5–2.0, correlating with moderate lipophilicity .

- pKa Estimation : The hydroxyl group’s pKa ≈ 15–16 (similar to secondary alcohols), validated via potentiometric titration .

Limitations:

- Thiophene Polarizability : DFT methods (e.g., B3LYP/6-311+G(d,p)) better capture sulfur’s electron correlation than empirical models .

How can 1-(thiophen-2-yl)propan-1-ol serve as a precursor for heterocyclic compounds in medicinal chemistry?

Basic Research Focus

Key transformations include:

- Cyclization : React with hydrazines to form pyrazoline derivatives, potential kinase inhibitors.

- Mitsunobu Reaction : Convert hydroxyl to ethers or amines for prodrug development .

Advanced applications leverage its thiophene moiety as a bioisostere for benzene in drug design, enhancing metabolic stability .

What spectroscopic techniques best characterize 1-(thiophen-2-yl)propan-1-ol, and what are the diagnostic peaks?

Q. Basic Research Focus

- ¹H NMR : δ 4.58 (m, OH), 2.88–2.76 (m, CH₂), 7.04–6.71 (thiophene protons) .

- IR : Broad O-H stretch at ~3350 cm⁻¹, C-S vibration at ~680 cm⁻¹ .

- MS : ESI+ m/z 171.04 [M+Na]⁺ .

For advanced structural elucidation, 2D NMR (COSY, HSQC) resolves coupling networks and confirms regiochemistry .

What are the challenges in scaling up 1-(thiophen-2-yl)propan-1-ol synthesis, and how can they be addressed?

Q. Advanced Research Focus

- Exothermicity : NaBH₄ reductions require controlled addition (<5°C) to prevent thermal runaway .

- Purification : Chromatography is impractical at scale; switch to fractional distillation or recrystallization.

- Waste Management : Neutralize borate by-products with acetic acid before disposal .

How does the compound’s stability under varying pH and temperature conditions impact storage and handling?

Q. Basic Research Focus

- pH Sensitivity : Degrades in strong acids (e.g., HCl) via hydroxyl protonation and elimination. Store in neutral buffers.

- Thermal Stability : Stable up to 150°C; above this, thiophene ring decomposition occurs .

- Light Sensitivity : Amber vials prevent UV-induced radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.